molecular formula C14H19ClN2O B14442635 3-(tert-Butylamino)acetylindole hydrochloride hydrate CAS No. 78907-16-1

3-(tert-Butylamino)acetylindole hydrochloride hydrate

Cat. No.: B14442635
CAS No.: 78907-16-1
M. Wt: 266.76 g/mol
InChI Key: XZIWFQVPZRINAK-UHFFFAOYSA-N
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Description

3-(tert-Butylamino)acetylindole hydrochloride hydrate is a chemical compound with the molecular formula C14H19ClN2O. It is known for its unique structure, which includes an indole moiety and a tert-butylamino group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylamino)acetylindole hydrochloride hydrate typically involves the reaction of indole derivatives with tert-butylamine under specific conditions. The process often includes steps such as:

    Formation of the Indole Derivative: This can be achieved through various methods, including Fischer indole synthesis.

    Reaction with tert-Butylamine: The indole derivative is then reacted with tert-butylamine in the presence of a suitable catalyst and solvent.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylamino)acetylindole hydrochloride hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

3-(tert-Butylamino)acetylindole hydrochloride hydrate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(tert-Butylamino)acetylindole hydrochloride hydrate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butylamino)propylcarbamate hydrochloride
  • 4-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-3H-indole-2-carbonitrile

Uniqueness

3-(tert-Butylamino)acetylindole hydrochloride hydrate is unique due to its specific indole structure and the presence of the tert-butylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

78907-16-1

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl-[2-(1H-indol-3-yl)-2-oxoethyl]azanium;chloride

InChI

InChI=1S/C14H18N2O.ClH/c1-14(2,3)16-9-13(17)11-8-15-12-7-5-4-6-10(11)12;/h4-8,15-16H,9H2,1-3H3;1H

InChI Key

XZIWFQVPZRINAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[NH2+]CC(=O)C1=CNC2=CC=CC=C21.[Cl-]

Origin of Product

United States

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